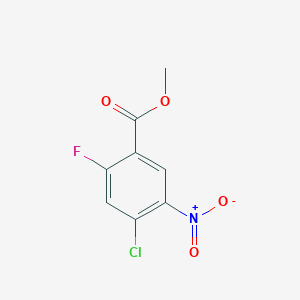

Methyl 4-chloro-2-fluoro-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAOESHTSVXKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656051 | |

| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070893-15-0 | |

| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0), a key chemical intermediate in the synthesis of complex organic molecules. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications in agrochemical and pharmaceutical research. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists and researchers engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a substituted aromatic compound whose structural complexity makes it a valuable building block in modern organic synthesis. The strategic placement of its functional groups—a chloro, a fluoro, a nitro, and a methyl ester group on the benzene ring—offers multiple reaction sites for further chemical transformations.

Table 1: Physicochemical Properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate [1][2]

| Property | Value | Source |

| CAS Number | 1070893-15-0 | BIOFOUNT[1], ECHEMI[2] |

| Molecular Formula | C₈H₅ClFNO₄ | ECHEMI[2] |

| Molecular Weight | 233.58 g/mol | BIOFOUNT[1] |

| IUPAC Name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | - |

| Synonyms | 4-Chloro-2-fluoro-5-nitro-benzoic acid methyl ester | ECHEMI[2] |

| Computed XLogP3 | 2.3 | ECHEMI |

| Hydrogen Bond Acceptor Count | 5 | ECHEMI |

| Rotatable Bond Count | 2 | ECHEMI |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | BIOFOUNT[1] |

Note: Some properties are computationally derived and should be confirmed with experimental data where critical.

Synthesis and Mechanism

The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor to form 4-chloro-2-fluoro-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid

The precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a crucial intermediate and its synthesis has been a subject of interest, particularly for its use in the production of the herbicide saflufenacil.[3][4] A common method involves the nitration of 2-chloro-4-fluorotoluene derivatives.[3] An alternative approach starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration.[4][5] This reaction, however, can produce undesired isomers, necessitating careful control of reaction conditions and purification steps.[3]

Step 2: Esterification to Methyl 4-chloro-2-fluoro-5-nitrobenzoate

The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from general procedures for the esterification of aromatic carboxylic acids, particularly those with electron-withdrawing groups. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, is a robust and commonly employed method.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative method based on established chemical principles for the esterification of aromatic carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure Methyl 4-chloro-2-fluoro-5-nitrobenzoate.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for Methyl 4-chloro-2-fluoro-5-nitrobenzoate.

Applications in Research and Development

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. Its precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a known building block for creating various heterocyclic scaffolds, which are core structures in many bioactive compounds.[5] This suggests that the methyl ester derivative is a key component in synthetic pathways leading to novel drug candidates and agrochemicals.

The presence of multiple reactive sites allows for a range of chemical modifications:

-

Nucleophilic Aromatic Substitution: The chloro and fluoro groups can be displaced by various nucleophiles, enabling the introduction of diverse functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This is a common strategy in the synthesis of many pharmaceutical compounds.

-

Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to other derivatives such as amides, providing another point of diversification in a synthetic route.

Given its structural features, this compound is a valuable starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. The chloro-nitro aromatic core is a common motif in molecules designed to interact with biological targets.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Aromatic compounds with halogen and nitro substituents are often irritating to the skin and eyes.[6] Direct contact should be avoided.

-

Harmful if Swallowed or Inhaled: Similar compounds are known to be harmful if ingested or if the dust is inhaled.[7]

-

Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use appropriate tools for handling the solid material.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

References

-

BIOFOUNT. (n.d.). Methyl 4-Chloro-2-fluoro-5-nitrobenzoate 1070893-15-0. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

World Intellectual Property Organization. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

Sources

- 1. 1070893-15-0|Methyl 4-Chloro-2-fluoro-5-nitrobenzoate|Methyl 4-Chloro-2-fluoro-5-nitrobenzoate|-范德生物科技公司 [bio-fount.com]

- 2. echemi.com [echemi.com]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

What are the physical and chemical properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate?

An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. It is designed to serve as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering both foundational data and practical insights into its handling, synthesis, and application.

Introduction and Structural Elucidation

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a halogenated and nitrated aromatic ester. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of chloro, fluoro, and nitro groups, along with a methyl ester moiety, provides multiple reaction sites, allowing for diverse chemical transformations. This versatility makes it a key building block in the development of novel pharmaceuticals and agrochemicals.[1]

It is crucial to distinguish Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0) from its isomers, such as Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS No. 1113049-81-2) and Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS No. 85953-30-6), as their physical and chemical properties, as well as their reactivity, can differ significantly due to the varied positions of the substituents on the aromatic ring.[2][3][4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1070893-15-0 | [4] |

| Molecular Formula | C₈H₅ClFNO₄ | [4][5] |

| Molecular Weight | 233.58 g/mol | [5] |

| Appearance | White to light yellow crystalline solid (Predicted) | Inferred from related compounds |

| Melting Point | 53-57 °C (for the precursor acid chloride) | [2] |

| Boiling Point | Not determined | |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and chloroform (Predicted) | Inferred from related compounds |

Synthesis and Reaction Mechanisms

The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor followed by esterification.

Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid

The precursor acid can be synthesized via the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid

-

In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2-chloro-4-fluorobenzoic acid to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. 4-Amino-2-chloro-5-fluoro-benzoic acid methyl ester(1427413-83-9) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: An In-Depth Analysis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Senior Application Scientist Note: The molecular formula provided in the topic, C8H5ClFNO4, does not correspond to a readily identifiable or well-documented chemical compound in major chemical databases. However, the closely related compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid , with the molecular formula C7H3ClFNO4 , is a significant intermediate in the pharmaceutical and agrochemical industries. This guide has been developed to provide a comprehensive technical overview of this highly relevant compound, assuming a likely typographical error in the original query.

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No: 114776-15-7). As a key halogenated and nitrated aromatic carboxylic acid, this compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized agrochemicals. This document details its chemical identity, physicochemical properties, validated synthetic routes, analytical characterization, applications in drug discovery, and essential safety protocols. The content is structured to provide researchers, chemists, and drug development professionals with actionable insights and a deep mechanistic understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

2-Chloro-4-fluoro-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of chloro, fluoro, and nitro groups on the aromatic ring imparts unique reactivity and makes it a valuable precursor in multi-step organic synthesis.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is 2-chloro-4-fluoro-5-nitrobenzoic acid .[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (C1), and proceeds to give the substituents the lowest possible locants, with alphabetical priority resolving any ties. However, convention for benzoic acid derivatives dictates that the carboxyl group is at position 1. Therefore, the substituents are located at positions 2 (chloro), 4 (fluoro), and 5 (nitro).

Caption: 2D Chemical Structure of 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Caption: 2D Chemical Structure of 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Physicochemical Data

The compound's physical and chemical properties are critical for its handling, reaction optimization, and application. It typically appears as a white to light yellow crystalline powder.[2]

| Property | Value | Source |

| Molecular Formula | C7H3ClFNO4 | [1][2] |

| Molecular Weight | 219.55 g/mol | [1][2] |

| CAS Number | 114776-15-7 | [1][2] |

| Melting Point | 146-150 °C | [2][3][4][5] |

| Boiling Point | 364.2 °C (Predicted) | [2][4][5] |

| Density | 1.689 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in methanol | [3][4][5] |

| pKa | 2.32 (Predicted) | [4] |

| Flash Point | 174 °C | [2] |

Synthesis and Manufacturing

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common industrial routes start from readily available precursors like 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection strategy involves the removal of the nitro group, which is typically installed in the final steps via electrophilic aromatic substitution (nitration).

Caption: Retrosynthetic pathway for 2-chloro-4-fluoro-5-nitrobenzoic acid.

Laboratory-Scale Synthesis Protocol

A common and reliable method involves the direct nitration of 2-chloro-4-fluorobenzoic acid.[6] This method is favored for its straightforwardness, though it requires careful handling of strong acids.

Protocol: Nitration of 2-Chloro-4-fluorobenzoic acid

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-chloro-4-fluorobenzoic acid to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

-

Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the reaction temperature does not exceed 15 °C. The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. The chloro and fluoro groups are ortho, para-directing, but the strong deactivating effect of the carboxyl group and the existing halogens directs the nitration primarily to the 5-position.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.[3]

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 2-chloro-4-fluoro-5-nitrobenzoic acid.[3]

An alternative industrial route starts with 2-chloro-4-fluorotoluene, which undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by nitration and then hydrolysis-oxidation to yield the final product.[7] This method can offer advantages in terms of cost and process flow for large-scale production.[7]

Applications in Drug Discovery and Agrochemicals

The structural motifs within 2-chloro-4-fluoro-5-nitrobenzoic acid make it a valuable intermediate for synthesizing biologically active compounds.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of the antifungal agent Albaconazole .[2] The reactive sites on the molecule allow for the construction of the complex heterocyclic systems characteristic of many modern drugs. The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration in medicinal chemistry.

Agrochemical Synthesis

In the agrochemical sector, it serves as an essential precursor for the herbicide Saflufenacil .[5][8] The development of effective and selective herbicides is critical for modern agriculture, and intermediates like this enable the synthesis of complex molecules that target specific biological pathways in weeds.

Proposed Biological Screening Workflow

Given its prevalence in bioactive molecules, derivatives of 2-chloro-4-fluoro-5-nitrobenzoic acid are excellent candidates for screening campaigns. A typical workflow for evaluating new derivatives for potential antibacterial activity is outlined below.

Caption: Proposed workflow for antibacterial screening of new derivatives.

Recent studies have explored derivatives of similar compounds, such as 2-chloro-5-nitrobenzoic acid, for their potential as next-generation antibacterials against drug-resistant bacteria like MRSA.[9][10] This highlights the therapeutic potential embedded in this structural class.

Safety and Handling

Proper handling of 2-chloro-4-fluoro-5-nitrobenzoic acid is essential due to its hazardous properties.

GHS Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

The corresponding signal word is Warning .[1][12][13]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Use a NIOSH-approved respirator if handling fine powders that may become airborne.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4][11]

-

First Aid:

Conclusion

2-Chloro-4-fluoro-5-nitrobenzoic acid is a high-value chemical intermediate with significant utility in the synthesis of pharmaceuticals and agrochemicals. Its polysubstituted aromatic structure provides a versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and industrial applications. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new bioactive compounds to address ongoing challenges in medicine and agriculture.

References

- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. (n.d.). In-depth analysis of chemical properties and applications.

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.

- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022). WIPO Patent WO/2022/201155.

- 2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem.

- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. (2025). ChemicalBook.

- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2025). ChemicalBook.

- 2-Chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Sigma-Aldrich.

- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID Safety Data Sheets. (n.d.). Echemi.

- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID CAS#: 114776-15-7. (2025). ChemicalBook.

- 2-Chloro-4-fluoro-5-nitrobenzoic acid CAS 114776-15-7. (n.d.). Kinsotech.

- 2-Chloro-4-fluoro-5-nitrobenzoicacid. (n.d.). Zhejiang Jitai New Material Co., Ltd.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed.

Sources

- 1. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 4. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID CAS#: 114776-15-7 [m.chemicalbook.com]

- 5. kinsotech.com [kinsotech.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. 2-Chloro-4-fluoro-5-nitrobenzoicacid [zjjtxc.com]

- 9. mdpi.com [mdpi.com]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 [sigmaaldrich.com]

A Technical Guide to the Molecular Structure and Physicochemical Properties of Substituted Nitrobenzoates for Pharmaceutical Research

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and weight of substituted chloro-fluoro-nitrobenzoates, with a primary focus on Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a representative compound. These halogenated and nitrated aromatic esters are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth details on the compound's chemical identity, structural features, physicochemical properties, and a foundational methodology for molecular weight determination.

Chemical Identity and Nomenclature

Precise identification of chemical compounds is fundamental to scientific research and development. The nomenclature of a compound provides a systematic description of its molecular structure. For the family of chloro-fluoro-nitrobenzoates, the position of each substituent on the benzene ring is critical to its chemical properties and reactivity.

While the user requested information on "Methyl 4-chloro-2-fluoro-5-nitrobenzoate," publicly available data is more robust for its isomers. This guide will use Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS No. 85953-30-6) as the primary subject of analysis due to its well-documented properties. The principles discussed are broadly applicable to other isomers.

| Identifier | Data | Source |

| Compound Name | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | N/A |

| CAS Number | 85953-30-6 | [1][2][3] |

| Molecular Formula | C₈H₅ClFNO₄ | [1][2] |

| Molecular Weight | 233.58 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-chloro-4-fluoro-5-nitrobenzoate | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1Cl)F)[O-] | [2] |

| InChIKey | DDVYPVSVDYGBPP-UHFFFAOYSA-N | [2] |

Molecular Structure and Visualization

The arrangement of atoms and functional groups within a molecule dictates its reactivity and interaction with other molecules. Methyl 2-chloro-4-fluoro-5-nitrobenzoate possesses a benzene ring substituted with five different groups: a methyl ester, a chlorine atom, a fluorine atom, and a nitro group.

Key Structural Features:

-

Benzene Ring: A stable aromatic core.

-

Methyl Ester Group (-COOCH₃): Located at position 1.

-

Chloro Group (-Cl): An electron-withdrawing group at position 2.

-

Fluoro Group (-F): The most electronegative element, located at position 4, significantly influencing the electronic properties of the ring.

-

Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.

The combination of these electron-withdrawing groups makes the aromatic ring electron-deficient, which is a key determinant of its reactivity in further synthetic modifications.

Caption: 2D structure of Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its application in experimental settings. Below is a summary of the computed properties for Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

| Property | Value | Source |

| Monoisotopic Mass | 232.9891135 Da | [2] |

| Purity | >97% (Typical) | [3] |

| Physical Form | Solid | |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Molecular Weight Determination: A Step-by-Step Protocol

The molecular weight is a fundamental property derived from the molecular formula. Its accurate determination is crucial for stoichiometric calculations in chemical reactions.

Principle: The molecular weight is the sum of the atomic weights of all atoms in a molecule.

Methodology:

-

Identify the Molecular Formula: The established molecular formula for Methyl 2-chloro-4-fluoro-5-nitrobenzoate is C₈H₅ClFNO₄.[1][2]

-

List Constituent Elements and Counts:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 5 atoms

-

Chlorine (Cl): 1 atom

-

Fluorine (F): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 4 atoms

-

-

Obtain Standard Atomic Weights: Use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

C: 12.011 u

-

H: 1.008 u

-

Cl: 35.453 u

-

F: 18.998 u

-

N: 14.007 u

-

O: 15.999 u

-

-

Calculate the Total Weight for Each Element:

-

Weight of Carbon = 8 * 12.011 u = 96.088 u

-

Weight of Hydrogen = 5 * 1.008 u = 5.040 u

-

Weight of Chlorine = 1 * 35.453 u = 35.453 u

-

Weight of Fluorine = 1 * 18.998 u = 18.998 u

-

Weight of Nitrogen = 1 * 14.007 u = 14.007 u

-

Weight of Oxygen = 4 * 15.999 u = 63.996 u

-

-

Sum the Weights to Determine the Molecular Weight:

-

Molecular Weight = 96.088 + 5.040 + 35.453 + 18.998 + 14.007 + 63.996 = 233.582 u

-

This calculated value is consistent with the published molecular weight of 233.58 g/mol .[1][2][3]

Caption: Workflow for calculating molecular weight.

Applications in Synthesis

Methyl 2-chloro-4-fluoro-5-nitrobenzoate and its isomers are valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making them versatile building blocks for more complex molecules. They are particularly noted for their use in the synthesis of herbicides and other agrochemicals, as well as potential pharmaceutical compounds.[5][6]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Methyl 2-chloro-4-fluoro-5-nitrobenzoate is associated with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS 1113049-81-2. Biosynce. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). PubChemLite. [Link]

-

PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]

Sources

- 1. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 85953-30-6 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. chemscene.com [chemscene.com]

- 5. biosynce.com [biosynce.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Solubility and Storage of Methyl 4-chloro-2-fluoro-5-nitrobenzoate

Abstract

This guide provides a comprehensive technical overview of the solubility and optimal storage conditions for Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0). Given the limited availability of specific experimental data for this particular isomer, this document synthesizes information from analogous compounds and fundamental chemical principles to offer field-proven methodologies and expert recommendations. It details a systematic approach for determining solubility, outlines best practices for ensuring long-term compound stability, and explains the chemical rationale behind these protocols.

Compound Identification and Physicochemical Profile

Correctly identifying the compound is the critical first step. The title compound, Methyl 4-chloro-2-fluoro-5-nitrobenzoate, is one of several isomers. Its unique identifier is:

-

CAS Number: 1070893-15-0[1]

-

Molecular Formula: C₈H₅ClFNO₄[1]

-

Molecular Weight: 233.58 g/mol [1]

-

Synonyms: 4-Chloro-2-fluoro-5-nitro-benzoic acid methyl ester[1]

The structure possesses several key features that dictate its physicochemical properties: a benzene ring, a methyl ester group, and three electron-withdrawing substituents (nitro, chloro, fluoro). These groups create a polar molecule with limited hydrogen bonding capability, which is key to understanding its solubility.

Table 1: Key Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 1070893-15-0 | ECHEMI[1] |

| Molecular Formula | C₈H₅ClFNO₄ | ECHEMI[1] |

| Molecular Weight | 233.58 g/mol | ECHEMI[1] |

| Computed XLogP3 | 2.3 | PubChem (Analog)[2] |

| Appearance | Expected to be a solid (powder to crystal) | Inferred from analogs[3] |

Note: Some properties are inferred from close isomers, such as Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2), due to a lack of published data for this specific compound.

Solubility Profile: An Investigative Approach

Theoretical Solubility Assessment

The presence of nitro, fluoro, chloro, and methyl ester groups imparts significant polarity. However, the lack of O-H or N-H bonds means the molecule is a hydrogen bond acceptor but not a donor. This leads to the following expert assessment:

-

Aqueous Solubility: Expected to be very low to insoluble. The hydrophobic benzene ring and the absence of hydrogen bond donating groups will limit its interaction with water. Halogen and nitro substituents generally decrease aqueous solubility.

-

Organic Solvent Solubility: Expected to be soluble in a range of common polar aprotic organic solvents. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate, and Dichloromethane are predicted to be effective. Solubility in non-polar solvents like hexanes is expected to be poor.

Experimental Protocol for Solubility Determination

This protocol provides a self-validating system for researchers to quantify solubility in any solvent of interest.

Objective: To determine the approximate solubility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in a selected solvent at a specific temperature (e.g., ambient room temperature).

Materials:

-

Methyl 4-chloro-2-fluoro-5-nitrobenzoate

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Calibrated micropipettes or burette

-

Vortex mixer

-

Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetone, Water)

Methodology:

-

Preparation: Accurately weigh approximately 5 mg of the compound into a pre-weighed vial. Record the exact mass.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.[4]

-

Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid against a dark background.

-

Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in known increments (e.g., 50-100 µL). After each addition, vortex thoroughly and allow the solution to settle before inspection.[4]

-

Endpoint Determination: The endpoint is reached when the last particle of solid has just dissolved, resulting in a clear solution.

-

Calculation: Calculate the total volume of solvent added. The solubility can be expressed in mg/mL or as a molar concentration.

Table 2: Predicted Solubility Classification

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | Can act as a hydrogen bond acceptor; solubility may be lower than in aprotic solvents. |

| Halogenated | Dichloromethane (DCM) | Soluble | Similar polarity and favorable dispersion forces. |

| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle; insufficient polarity. |

| Aqueous | Water, PBS | Insoluble | Hydrophobic nature dominates over polar groups. |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for experimental solubility determination.

Storage, Stability, and Handling

Proper storage is paramount to maintaining the integrity and purity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. The compound's stability is influenced by its functional groups: the ester is susceptible to hydrolysis, the nitroaromatic system can be sensitive to light, and the overall molecule may be thermally labile.

Optimal Storage Conditions

Based on the chemical nature of halogenated nitroaromatic esters, the following conditions are recommended for long-term storage:

-

Temperature: 2-8 °C . While some suppliers of analogs suggest room temperature, refrigerated storage is the authoritative recommendation to minimize thermal degradation over time.

-

Atmosphere: Inert Gas (Argon or Nitrogen) . The electron-withdrawing nature of the substituents makes the aromatic ring resistant to oxidation, but an inert atmosphere provides the highest level of protection against unforeseen oxidative degradation pathways.[5]

-

Moisture: Store in a desiccator or dry environment . The methyl ester functional group is susceptible to hydrolysis, especially in the presence of trace acid or base. Storing the compound in a tightly sealed container inside a desiccator is crucial.

-

Light: Protect from light . Store in an amber vial or in a dark cabinet. Nitroaromatic compounds can be photolytically sensitive.

Table 3: Summary of Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition and slows potential side reactions. |

| Atmosphere | Inert (Ar or N₂) | Prevents long-term oxidative degradation. |

| Moisture | Dry / Desiccated | Prevents hydrolysis of the methyl ester group. |

| Light | Amber vial / Dark | Prevents potential photolytic degradation of the nitroaromatic system. |

| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture. |

Chemical Stability and Incompatibilities

-

Thermal Stability: While specific data is unavailable, many nitroaromatic compounds can be thermally labile. Heating should be done with care.

-

Hydrolytic Stability: The ester linkage is the most probable point of hydrolytic attack. Stability will be lowest at pH extremes (strong acid or strong base).

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases. Strong bases can readily catalyze the hydrolysis of the ester.[3]

Visualization: Storage Condition Decision Tree

This diagram provides a logical pathway for ensuring the optimal storage of sensitive chemical intermediates like Methyl 4-chloro-2-fluoro-5-nitrobenzoate.

Caption: Decision tree for optimal chemical storage.

Safe Handling and Disposal

While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, data from analogous compounds (e.g., Methyl 2-chloro-4-fluoro-5-nitrobenzoate, CAS 85953-30-6) indicates the following hazards and necessary precautions:[6]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat.

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not let the product enter drains.

Conclusion

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a specialized chemical intermediate for which detailed public data is limited. By applying fundamental principles of chemistry and adopting a systematic, investigative approach, researchers can confidently determine its solubility profile and ensure its long-term stability. The recommendations provided in this guide—particularly regarding refrigerated, dry, and dark storage conditions—are grounded in an expert understanding of the compound's structural vulnerabilities and represent the most reliable path to preserving its chemical integrity for research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online]. Available at: [Link]

- University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. (Specific university and URL not provided in search results).

-

PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Online]. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online]. YouTube. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Influence of halogen substituents on sensitivity towards detonation of polycyclic nitroaromatic high-energy molecules. [Online]. Available at: [Link]

-

Capot Chemical. (2008). Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. [Online]. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate. [Online]. Available at: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Online]. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Nitroaromatics

An In-Depth Technical Guide to the Synthesis and Utility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate and Its Precursors

This guide provides a comprehensive overview of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a key chemical intermediate. Given the existence of multiple isomers, this document focuses on the synthetic pathways leading to the core precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, and its subsequent esterification. This approach provides a foundational understanding applicable to the synthesis of related isomers, which are crucial in the fields of pharmaceutical and agrochemical development.

Substituted nitroaromatic compounds are foundational building blocks in modern organic synthesis. The strategic placement of electron-withdrawing groups like nitro, chloro, and fluoro moieties on a benzene ring dramatically influences its reactivity, making it a versatile precursor for a wide array of more complex molecules. Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its isomers are exemplary of this class of compounds, serving as critical intermediates in the synthesis of bioactive molecules such as pharmaceuticals and herbicides.[1][2] The presence of multiple reactive sites on the aromatic ring allows for selective chemical modifications, a feature highly valued in medicinal and process chemistry.[3]

This guide will delve into the historical development of synthetic routes to the key precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, providing detailed experimental protocols and explaining the rationale behind the methodological choices. Furthermore, it will cover the chemical and physical properties of these compounds and their significant applications in drug discovery and agrochemical synthesis.

The Genesis of a Versatile Building Block: A History of Synthesis

The history of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is intrinsically linked to the development of efficient synthetic routes to its corresponding carboxylic acid. Early methods for the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid primarily relied on the direct nitration of 2-chloro-4-fluorobenzoic acid.[4][5] While effective, this approach presented several challenges, including the formation of undesirable isomers and the need for significant quantities of strong acids, complicating purification and posing environmental concerns.[4][5]

To address these limitations, alternative synthetic strategies have been developed, as detailed in various patents. A notable advancement involves the use of 2-chloro-4-fluorotoluene as a starting material. This multi-step process, which includes photochlorination, nitration, and subsequent hydrolysis/oxidation, offers a more controlled and higher-yielding pathway to the desired product.[5] These developments have been pivotal in making 4-chloro-2-fluoro-5-nitrobenzoic acid and its derivatives, like the methyl ester, readily available for industrial applications.[4][5]

Synthetic Methodologies: From Toluene to Target Molecule

The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is most effectively achieved through the preparation of its precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, followed by esterification. The following sections detail the key synthetic pathways.

Pathway 1: Nitration of 2-chloro-4-fluorobenzoic acid

This is a direct approach to synthesizing the carboxylic acid precursor.

Caption: Synthetic pathway via direct nitration.

Detailed Protocol:

-

Nitration: To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-4-fluorobenzoic acid while maintaining a low temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

-

Purification: The crude product is often recrystallized to remove isomeric impurities.[6][7]

-

Esterification: The purified 4-chloro-2-fluoro-5-nitrobenzoic acid is then dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux.[8]

-

Final Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a basic solution and then water, dried over an anhydrous salt, and the solvent is evaporated to yield Methyl 4-chloro-2-fluoro-5-nitrobenzoate.

Pathway 2: Multi-step Synthesis from 2-chloro-4-fluorotoluene

This pathway offers better control over regioselectivity and often results in higher yields of the desired product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 8. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By explaining the underlying causality of spectral features, this guide serves as a practical reference for researchers engaged in the synthesis, identification, and analysis of substituted aromatic compounds. Each section includes predicted data, a thorough interpretation based on structure-property relationships, and standardized experimental protocols for data acquisition.

Introduction: The Structural Imperative

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing and donating groups that significantly influences its chemical reactivity and physical properties. Accurate structural elucidation is paramount for its application in drug development and materials science, where precise molecular architecture dictates biological activity and material performance. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1][2] For Methyl 4-chloro-2-fluoro-5-nitrobenzoate, ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, and the connectivity within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~ 8.2 | Doublet (d) | ~ 7-9 | Proton ortho to the nitro group and meta to the fluorine |

| H-6 | ~ 7.8 | Doublet (d) | ~ 9-11 | Proton ortho to the fluorine and meta to the nitro group |

| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | Methyl ester protons |

Expert Interpretation:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The proton at the C-3 position (H-3) is ortho to the nitro group and is therefore expected to be the most downfield aromatic proton. The fluorine atom at C-2 also has a deshielding effect, further contributing to the downfield shift of H-3. The proton at the C-6 position (H-6) is ortho to the fluorine atom and meta to the nitro group, so it will be less deshielded than H-3. The chlorine atom at C-4 has a moderate deshielding effect.

The multiplicity of the signals is determined by spin-spin coupling with neighboring fluorine atoms. H-3 will be split by the fluorine at C-2, resulting in a doublet. H-6 will also be split by the fluorine at C-2, resulting in a doublet. The methyl protons of the ester group (-OCH₃) are isolated and will appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, eight distinct carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~ 164 | Ester carbonyl carbon |

| C-5 | ~ 148 | Carbon bearing the nitro group |

| C-2 | ~ 158 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine atom |

| C-4 | ~ 135 | Carbon bearing the chlorine atom |

| C-1 | ~ 125 | Carbon attached to the ester group |

| C-3 | ~ 128 | Aromatic CH |

| C-6 | ~ 118 (d, ²JCF ≈ 25 Hz) | Aromatic CH |

| -OCH₃ | ~ 53 | Methyl ester carbon |

Expert Interpretation:

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the substituents and resonance effects. The carbonyl carbon of the ester group is the most downfield signal. The carbon atom attached to the highly electronegative fluorine atom (C-2) will also be significantly downfield and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbon bearing the nitro group (C-5) is also expected to be downfield due to the electron-withdrawing nature of the nitro group. The carbon attached to the chlorine atom (C-4) will be moderately downfield. The remaining aromatic carbons will appear in the typical aromatic region, with the carbon ortho to the fluorine (C-6) showing a smaller doublet splitting due to two-bond coupling. The methyl carbon of the ester group will be the most upfield signal.

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Dissolve 5-10 mg of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3]

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6]

Predicted IR Spectrum

The IR spectrum of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is expected to show characteristic absorption bands for the ester, nitro, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 1735 | Strong | C=O stretch | Ester carbonyl |

| ~ 1600, 1475 | Medium-Strong | C=C stretch | Aromatic ring |

| ~ 1530 | Strong | Asymmetric N-O stretch | Nitro group |

| ~ 1350 | Strong | Symmetric N-O stretch | Nitro group |

| ~ 1250 | Strong | C-O stretch | Ester |

| ~ 1100 | Strong | C-F stretch | Aryl-fluoride |

| ~ 850 | Medium | C-Cl stretch | Aryl-chloride |

Expert Interpretation:

The strong absorption at approximately 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1475 cm⁻¹. The C-O stretching of the ester will appear as a strong band around 1250 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, around 1100 cm⁻¹ and 850 cm⁻¹, respectively.

IR Experimental Protocol

Protocol: Acquiring an FTIR Spectrum using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[8]

-

-

Sample Analysis:

-

Place a small amount of the solid Methyl 4-chloro-2-fluoro-5-nitrobenzoate sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum and correlate them to the functional groups present in the molecule.

-

Logical Flow of IR Spectroscopy

Caption: Logical flow from IR source to functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9][10][11] Electron Ionization (EI) is a common hard ionization technique that provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[12][13][14]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Identity |

| 233/235 | [M]⁺˙ (Molecular ion) |

| 202/204 | [M - OCH₃]⁺ |

| 187/189 | [M - NO₂]⁺ |

| 159/161 | [M - OCH₃ - NO₂]⁺ |

| 128 | [C₆H₂FCl]⁺ |

Expert Interpretation:

The molecular ion peak ([M]⁺˙) is expected at m/z 233, with an isotopic peak at m/z 235 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom. The base peak is likely to be the fragment resulting from the loss of the methoxy radical (-OCH₃) from the molecular ion, giving a peak at m/z 202/204. Another significant fragmentation pathway is the loss of the nitro group (-NO₂), resulting in a peak at m/z 187/189. Subsequent loss of both the methoxy and nitro groups would lead to a fragment at m/z 159/161. Further fragmentation could lead to the formation of the chlorofluorophenyl cation at m/z 128.

Mass Spectrometry Experimental Protocol

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used. For volatile samples, introduction via a gas chromatograph (GC-MS) is common.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for Methyl 4-chloro-2-fluoro-5-nitrobenzoate under electron ionization.

Conclusion: A Unified Spectroscopic Portrait

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for Methyl 4-chloro-2-fluoro-5-nitrobenzoate. By understanding the principles behind these techniques and the influence of the compound's structure on its spectral features, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists working with substituted aromatic compounds, enabling efficient and effective structural elucidation.

References

-

Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Wiley. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH. [Link]

-

Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

-

Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

BYJU'S. (n.d.). IR (infrared) spectroscopy. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. [Link]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

Sources

- 1. wiley.com [wiley.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. microbenotes.com [microbenotes.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

Methodological & Application

Application of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in Agrochemical Research: A Detailed Guide to the Synthesis of Saflufenacil

Introduction: Strategic Importance of Fluorinated Benzoids in Modern Agrochemicals

Methyl 4-chloro-2-fluoro-5-nitrobenzoate stands as a pivotal chemical intermediate in the landscape of modern agrochemical research and development. Its unique molecular architecture, featuring a trifecta of reactive sites—a chloro group, a fluoro group, and a nitro group—renders it a versatile building block for the synthesis of complex, high-value herbicidal compounds. The presence of fluorine, in particular, is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall biological efficacy of the target molecule.

This technical guide provides an in-depth exploration of the application of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, with a specific focus on its role as a precursor in the synthesis of the potent broadleaf herbicide, saflufenacil. We will dissect the synthetic pathway, offering detailed, step-by-step protocols, and elucidate the chemical principles that underpin each experimental choice. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, providing a practical and scientifically rigorous framework for their work.

Physicochemical Properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate

A thorough understanding of the starting material's properties is fundamental to its effective application. The key physicochemical data for Methyl 4-chloro-2-fluoro-5-nitrobenzoate are summarized below.

| Property | Value | Reference |

| CAS Number | 1070893-15-0 | |

| Molecular Formula | C₈H₅ClFNO₄ | [1] |

| Molecular Weight | 233.58 g/mol | [1] |

| Appearance | Likely a solid, specific color not detailed | N/A |

| Purity | >97% (typical for commercial grades) |

Synthetic Application: A Multi-Step Protocol for the Synthesis of Saflufenacil

The journey from Methyl 4-chloro-2-fluoro-5-nitrobenzoate to the herbicide saflufenacil is a multi-step process that showcases fundamental organic transformations. The initial and crucial step involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, which is a key intermediate in saflufenacil synthesis.[2] The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for Saflufenacil.

Part 1: Alkaline Hydrolysis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate

Principle: The conversion of the methyl ester to the carboxylic acid is achieved through saponification. This is a classic nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the ester bond. A subsequent acidification step protonates the resulting carboxylate salt to yield the desired carboxylic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1 equivalent) in a suitable solvent mixture such as methanol and water.

-

Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents) in water to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3), which will cause the carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

Expert Insights: The choice of a slight excess of base ensures the complete hydrolysis of the ester. The use of a co-solvent system of methanol and water aids in the solubility of both the organic substrate and the inorganic base.

Part 2: Reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid

Principle: The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group. This transformation is a critical step to introduce the nitrogen nucleophile required for the subsequent amide bond formation. A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron powder in acetic acid.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add iron powder (3-5 equivalents) to the suspension.

-

Heating and Reaction: Heat the mixture to 60-70°C. The reaction is exothermic, so the temperature should be carefully controlled. Stir the mixture vigorously for 2-3 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Solvent Removal: Remove the acetic acid under reduced pressure.

-

Purification: The crude 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Expert Insights: The use of iron in an acidic medium is a classic and cost-effective method for nitro group reduction. The large excess of iron is necessary to drive the reaction to completion.

Part 3: Synthesis of Saflufenacil via Amide Coupling and Cyclization

Principle: The final steps in the synthesis of saflufenacil involve the coupling of 2-chloro-4-fluoro-5-aminobenzoic acid with a pyrimidinedione precursor, followed by further functionalization. As detailed in patents, this can be achieved by reacting the amino acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid, which leads to the formation of the core herbicidal structure.[3] Subsequent standard chemical transformations yield the final saflufenacil product.

A generalized representation of this final stage is depicted below:

Figure 2: Final stage of Saflufenacil synthesis.

Protocol (Illustrative, based on patented routes):

-

Reaction Setup: In a suitable reactor, combine 2-chloro-4-fluoro-5-aminobenzoic acid (1 equivalent) and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one (1-1.2 equivalents) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by HPLC.

-

Isolation: Cool the reaction mixture, which may cause the product to crystallize. The product can be isolated by filtration.

-

Further Functionalization: The intermediate formed undergoes further standard chemical transformations, such as reaction with N-methyl-N-isopropylsulfamoyl chloride, to yield the final saflufenacil molecule.[4]

-

Purification: The final product is purified by recrystallization or column chromatography to achieve the desired purity.

Expert Insights: The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high yields and minimizing side products. The specific pyrimidinedione precursor used is a key component that imparts the herbicidal activity to the final molecule.

Safety and Handling

Working with Methyl 4-chloro-2-fluoro-5-nitrobenzoate and the intermediates in the synthesis of saflufenacil requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a valuable and versatile intermediate in agrochemical synthesis. Its strategic application, particularly in the synthesis of the herbicide saflufenacil, highlights the importance of fluorinated building blocks in the development of modern crop protection agents. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to effectively utilize this compound in their research endeavors, while maintaining a strong emphasis on safety and scientific rigor.

References

- BASF SE.

-